2-Bromopropane-2-d1
Overview
Description
Mechanism of Action
Target of Action
2-Bromopropane-2-d1, also known as 2-bromo-2-deuteriopropane, is a stable isotope . It is primarily used in organic synthesis
Mode of Action
The mode of action of this compound involves an elimination reaction . In this process, a hydroxide ion acts as a base, removing a hydrogen ion from the carbon atom adjacent to the one holding the bromine . This results in a rearrangement of the electrons, expelling the bromine as a bromide ion .
Biochemical Pathways
It is known that the compound is involved in the elimination reaction, which could potentially affect various biochemical pathways .
Pharmacokinetics
Its physical properties such as boiling point (59 °c), melting point (-89 °c), and density (1321 g/mL at 25 °C) suggest that it may have specific pharmacokinetic characteristics .
Result of Action
The result of the elimination reaction involving this compound is the formation of propene . This reaction expels the bromine as a bromide ion .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the elimination reaction it undergoes is typically carried out under reflux, which involves heating with a condenser placed vertically in the flask to avoid loss of volatile liquids . This suggests that temperature and pressure conditions can significantly influence the compound’s action, efficacy, and stability.
Preparation Methods
2-Bromopropane-2-d1 can be synthesized from isopropanol-2-d1. The synthesis involves the reaction of isopropanol-2-d1 with hydrogen bromide, resulting in the formation of this compound . The reaction conditions typically include heating under reflux to ensure complete conversion. Industrial production methods may involve similar processes but on a larger scale, with optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
2-Bromopropane-2-d1 undergoes several types of chemical reactions, including:
Elimination Reactions: When heated with a concentrated solution of sodium or potassium hydroxide in ethanol, this compound undergoes elimination to form propene.
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles, such as hydroxide ions, to form corresponding alcohols.
Common reagents used in these reactions include sodium hydroxide, potassium hydroxide, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Bromopropane-2-d1 is widely used in scientific research due to its isotopic labeling properties. It is utilized in:
Biochemistry: For studying metabolic pathways and enzyme mechanisms.
Drug Development: As a tracer in pharmacokinetic studies to track the distribution and metabolism of drugs.
Organic Synthesis: As an intermediate in the synthesis of complex organic molecules.
Comparison with Similar Compounds
2-Bromopropane-2-d1 can be compared with other similar compounds such as:
2-Bromopropane: A non-deuterated analog with similar chemical properties but without the isotopic labeling benefits.
1-Bromopropane: Another brominated compound with different reactivity due to the position of the bromine atom.
2-Bromopropane-d7: A fully deuterated analog used for similar isotopic labeling purposes.
The uniqueness of this compound lies in its specific deuterium labeling, which provides distinct advantages in certain research applications.
Properties
IUPAC Name |
2-bromo-2-deuteriopropane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7Br/c1-3(2)4/h3H,1-2H3/i3D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAMYKGVDVNBCFQ-WFVSFCRTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C(C)(C)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50584007 | |
Record name | 2-Bromo(2-~2~H)propane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50584007 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4067-80-5 | |
Record name | 2-Bromo(2-~2~H)propane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50584007 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4067-80-5 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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